5-(Piperazin-1-yl)pyrimidine
Overview
Description
5-(Piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)pyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . One common method includes the reaction of 2-chloropyrimidine with piperazine in the presence of a base such as potassium carbonate in acetonitrile, followed by refluxing for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: The compound can form cyclic derivatives through intramolecular cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate or sodium hydride.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated derivatives of this compound .
Scientific Research Applications
5-(Piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a core structure in the design of acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Biological Studies: The compound is employed in the study of G protein-coupled receptors, particularly adenosine receptors, due to its ability to act as an inverse agonist.
Chemical Biology: It is used in the synthesis of molecular probes and bioactive molecules for investigating biological pathways and mechanisms.
Industrial Applications: The compound is utilized in the production of pharmaceuticals and agrochemicals, where it serves as an intermediate in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of 5-(Piperazin-1-yl)pyrimidine varies depending on its specific application:
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Adenosine Receptor Antagonism: It acts as an inverse agonist at adenosine A2A receptors, modulating the production of cyclic AMP and influencing various physiological processes.
Neuroprotection: The compound exerts neuroprotective effects by inhibiting inflammatory pathways and reducing endoplasmic reticulum stress.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: This compound is similar in structure but includes a phenyl group, which can enhance its binding affinity and selectivity for certain biological targets.
Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives: These compounds share the pyrimidine core but have different substituents, leading to variations in their biological activities.
Quinazoline Derivatives: These are structurally related to pyrimidines and exhibit similar pharmacological properties.
Uniqueness
5-(Piperazin-1-yl)pyrimidine is unique due to its versatile chemical reactivity and its ability to serve as a scaffold for the development of a wide range of bioactive molecules. Its structural features allow for modifications that can enhance its pharmacological properties and broaden its applications in medicinal chemistry and chemical biology.
Properties
IUPAC Name |
5-piperazin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-3-12(4-2-9-1)8-5-10-7-11-6-8/h5-7,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECWNGIPDUINQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452929 | |
Record name | 5-(Piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202135-70-4 | |
Record name | 5-(Piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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